Acetryptine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetryptine can be synthesized through the acetylation of tryptamine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Acetryptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Indole derivatives with functional groups such as carboxylic acids or aldehydes.
Reduction: Amine derivatives of this compound.
Substitution: Halogenated or nitrated indole compounds.
Scientific Research Applications
Acetryptine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives and tryptamine analogs.
Industry: Potential applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Acetryptine exerts its effects primarily through its interaction with serotonin receptors. It has been found to bind with high affinity to the 5-HT1A and 5-HT1D receptors . Additionally, this compound may act as a monoamine oxidase inhibitor (MAOI), specifically inhibiting the MAO-A enzyme . This inhibition leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Serotonin (5-hydroxytryptamine): Structurally similar to acetryptine, serotonin is a key neurotransmitter involved in mood regulation.
5-Methoxytryptamine: Another tryptamine derivative with similar structural features but different pharmacological properties.
5-Carboxamidotryptamine: A tryptamine analog with distinct receptor binding profiles.
Uniqueness of this compound: this compound’s uniqueness lies in its specific acetyl group at the 5-position of the indole ring, which differentiates it from other tryptamine derivatives. This structural modification influences its binding affinity to serotonin receptors and its potential as an MAOI, making it a compound of interest in both pharmacological and biochemical research .
Properties
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGYAOLAMRLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189015 | |
Record name | Acetryptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3551-18-6 | |
Record name | 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3551-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetryptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetryptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETRYPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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